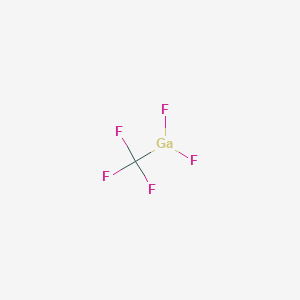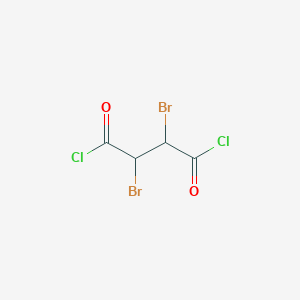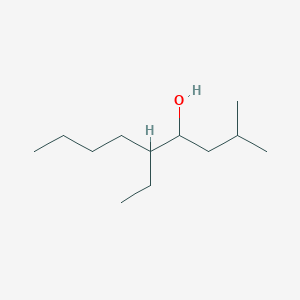![molecular formula C16H29Cl2NO4 B14203023 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid CAS No. 831219-92-2](/img/structure/B14203023.png)
4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid is a synthetic chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butanoic acid backbone substituted with bis(2-chloroethyl)amino and octanoyloxy groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid typically involves multiple steps, starting with the preparation of the butanoic acid backbone. The introduction of the bis(2-chloroethyl)amino group is achieved through nucleophilic substitution reactions, where 2-chloroethylamine reacts with the appropriate butanoic acid derivative. The octanoyloxy group is then introduced via esterification reactions, using octanoyl chloride and a suitable catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the bis(2-chloroethyl)amino group, potentially converting it to secondary or primary amines.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Secondary or primary amines.
Substitution: Azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and induces cell death.
Comparación Con Compuestos Similares
Chlorambucil: A well-known chemotherapy agent with a similar bis(2-chloroethyl)amino group but a different backbone structure.
Melphalan: Another alkylating agent with a similar mechanism of action but different substituents.
Uniqueness: 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid is unique due to the presence of the octanoyloxy group, which may influence its solubility, bioavailability, and overall pharmacokinetic properties compared to other similar compounds.
Propiedades
Número CAS |
831219-92-2 |
|---|---|
Fórmula molecular |
C16H29Cl2NO4 |
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino]-3-octanoyloxybutanoic acid |
InChI |
InChI=1S/C16H29Cl2NO4/c1-2-3-4-5-6-7-16(22)23-14(12-15(20)21)13-19(10-8-17)11-9-18/h14H,2-13H2,1H3,(H,20,21) |
Clave InChI |
ONLDUCDBNYPKDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC(CC(=O)O)CN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)


![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)






